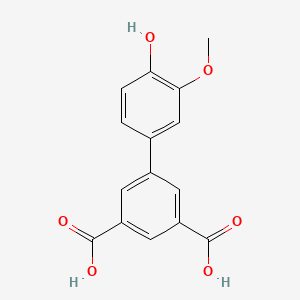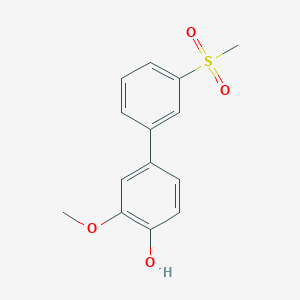
4-(3,5-Dicarboxyphenyl)-2-methoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-Dicarboxyphenyl)-2-methoxyphenol, 95% (4-DCPMP) is an organic compound with a phenolic structure that has been used in various scientific research applications. 4-DCPMP is a white solid at room temperature, with a melting point of about 68-70°C and a boiling point of about 177-179°C. It has a molecular weight of 276.2 g/mol and an empirical formula of C13H10O6. 4-DCPMP is soluble in water, ethanol, and ether and insoluble in chloroform and petroleum ether.
Scientific Research Applications
4-(3,5-Dicarboxyphenyl)-2-methoxyphenol, 95% has been used in various scientific research applications, such as the synthesis of other organic compounds, the preparation of pharmaceuticals, and the study of biochemical and physiological effects. It has also been used in the synthesis of heterocyclic compounds and as a reagent in organic synthesis. Additionally, 4-(3,5-Dicarboxyphenyl)-2-methoxyphenol, 95% has been used in the study of its catalytic activity in the polymerization of styrene.
Mechanism of Action
4-(3,5-Dicarboxyphenyl)-2-methoxyphenol, 95% acts as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins, thromboxanes, and other eicosanoids. It works by blocking the activity of COX-1 and COX-2 enzymes, which are responsible for the production of these eicosanoids. 4-(3,5-Dicarboxyphenyl)-2-methoxyphenol, 95% has also been shown to inhibit the activity of other enzymes, such as lipoxygenase and cyclooxygenase-2.
Biochemical and Physiological Effects
4-(3,5-Dicarboxyphenyl)-2-methoxyphenol, 95% has been shown to inhibit the production of eicosanoids, which are involved in the regulation of inflammation, pain, and other physiological processes. It has also been shown to reduce the production of prostaglandins, which are involved in the regulation of inflammation, pain, and other physiological processes. Additionally, 4-(3,5-Dicarboxyphenyl)-2-methoxyphenol, 95% has been shown to inhibit the activity of lipoxygenase, which is involved in the production of leukotrienes, which are involved in the regulation of inflammation, pain, and other physiological processes.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(3,5-Dicarboxyphenyl)-2-methoxyphenol, 95% in laboratory experiments include its low cost, high purity, and availability. Additionally, it is easy to synthesize and can be used in a wide range of experiments. However, there are some limitations to using 4-(3,5-Dicarboxyphenyl)-2-methoxyphenol, 95% in laboratory experiments, such as its low solubility in water and its limited stability in the presence of light and heat.
Future Directions
The future directions for 4-(3,5-Dicarboxyphenyl)-2-methoxyphenol, 95% research include further studies on its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research could be conducted on its ability to inhibit the activity of other enzymes, such as lipoxygenase and cyclooxygenase-2. Additionally, research could be conducted on its ability to modulate the production of eicosanoids and other bioactive molecules. Finally, further research could be conducted on its potential use in the synthesis of other organic compounds and in the preparation of pharmaceuticals.
Synthesis Methods
4-(3,5-Dicarboxyphenyl)-2-methoxyphenol, 95% can be synthesized from 4-hydroxybenzoic acid and 2-methoxy-3,5-dicarboxybenzene. The synthesis process involves the reaction of 4-hydroxybenzoic acid with 2-methoxy-3,5-dicarboxybenzene in the presence of an acid catalyst, such as sulfuric acid. The reaction is carried out at a temperature of 100-120°C and a pressure of 1-2 bar. The reaction is complete when the 4-(3,5-Dicarboxyphenyl)-2-methoxyphenol, 95% product is obtained in a yield of 95%.
properties
IUPAC Name |
5-(4-hydroxy-3-methoxyphenyl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c1-21-13-7-8(2-3-12(13)16)9-4-10(14(17)18)6-11(5-9)15(19)20/h2-7,16H,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTUIJESRGODTPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685763 |
Source


|
| Record name | 4'-Hydroxy-3'-methoxy[1,1'-biphenyl]-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dicarboxyphenyl)-2-methoxyphenol | |
CAS RN |
1261927-61-0 |
Source


|
| Record name | 4'-Hydroxy-3'-methoxy[1,1'-biphenyl]-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380335.png)





![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol, 95%](/img/structure/B6380375.png)